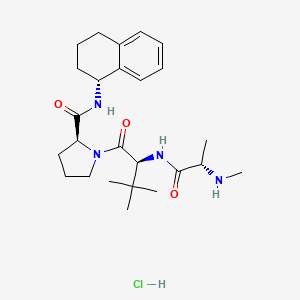

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride

説明

SW IV-52 is an XIAP-inhibitor. It acts as a second mitochondria-derived activator of caspases (SMAC) mimetic.

生化学分析

Biochemical Properties

SW IV-52 is known to interact with a variety of enzymes and proteins. As an XIAP-inhibitor, it acts as a second mitochondria-derived activator of caspases (SMAC) mimetic . This interaction with the X-linked inhibitor of apoptosis protein (XIAP) leads to the induction of apoptosis, a form of programmed cell death .

Cellular Effects

SW IV-52 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in ovarian cancer cells . This impact on cell signaling pathways and gene expression leads to changes in cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

The molecular mechanism of action of SW IV-52 involves its binding interactions with biomolecules, specifically the X-linked inhibitor of apoptosis protein (XIAP). As a SMAC mimetic, it mimics the action of the second mitochondria-derived activator of caspases, leading to the inhibition of XIAP and the activation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of SW IV-52 have been observed over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been noted that SW IV-52 has minimal single-agent activity at concentrations up to 200 μM .

Metabolic Pathways

Given its role as a SMAC mimetic and XIAP-inhibitor, it is likely that it interacts with enzymes and cofactors involved in apoptosis and cell death pathways .

Subcellular Localization

Given its role in apoptosis, it is likely that it is localized to the mitochondria, where it can interact with XIAP and other proteins involved in the apoptotic pathway .

生物活性

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a pyrrolidine ring and multiple functional groups. Its molecular formula is , with a molecular weight of approximately 414.6 g/mol. The compound's intricate design suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that compounds with similar structural features demonstrated IC50 values in the micromolar range against several types of cancer cells, including MCF7 and A549 cell lines . The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related pyrrolidine derivatives. For example, certain derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL . This suggests that modifications in the structure can enhance the bioactivity against microbial strains.

The proposed mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Protein Interactions : Some studies suggest that this compound may inhibit specific protein interactions critical for cancer cell survival and proliferation .

Case Studies

- Cytotoxic Evaluation : In a study assessing various pyrrolidine derivatives, this compound was tested alongside others for its cytotoxic effects on different cancer cell lines. It exhibited significant growth inhibition compared to control groups, indicating its potential as an anticancer agent .

- Antibacterial Testing : A comparative study on several pyrrolidine derivatives highlighted the effectiveness of some compounds in inhibiting bacterial growth. The results indicated that structural modifications could lead to enhanced antibacterial properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C25H38N4O |

| Molecular Weight | 414.6 g/mol |

| Anticancer IC50 (MCF7) | ~10 µM |

| Antibacterial MIC (E. coli) | 125 µg/mL |

科学的研究の応用

Anti-inflammatory Properties

Research indicates that compounds similar to (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride exhibit inhibitory effects on Toll-like receptor 4 (TLR4). This receptor is crucial in the inflammatory response, making this compound a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been studied for their effectiveness against various pathogens, including Mycoplasma pneumoniae, which is known to cause respiratory infections. The inhibition of bacterial growth can be attributed to the compound's ability to disrupt microbial cell functions .

Neurological Applications

Given its structural similarity to known neuroprotective agents, this compound may also serve in the treatment of neurological disorders. Research into related compounds has shown promise in protecting neuronal cells from apoptosis and oxidative stress . The presence of a tetrahydronaphthalene moiety may enhance blood-brain barrier permeability, making it a suitable candidate for neurological drug development.

A. Inflammation Model Studies

In a study investigating TLR4 inhibition, compounds structurally related to this compound were administered in animal models of inflammation. The results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

B. Antimicrobial Efficacy Trials

In vitro studies demonstrated that derivatives of this compound exhibited effective antimicrobial activity against Mycoplasma pneumoniae strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results that warrant further exploration in clinical settings .

特性

IUPAC Name |

(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3.ClH/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19;/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30);1H/t16-,19+,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFDULVBZVNDFI-RKVNAYBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743433 | |

| Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845745-37-1 | |

| Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride in ovarian cancer cells?

A1: The research paper focuses on a class of compounds that function as sigma-2 receptor ligands. this compound itself is not specifically investigated in this study. The paper explores the impact of conjugating a SMAC mimetic to a sigma-2 ligand to enhance tumor cell death. It suggests that the conjugate leverages the pro-apoptotic effects of both the sigma-2 ligand and the SMAC mimetic, leading to increased cell death in ovarian cancer cells. []

Q2: Are there any in vitro or in vivo studies mentioned in the paper that specifically investigate the efficacy of this compound?

A2: The paper does not specifically investigate this compound. It focuses on the broader concept of combining sigma-2 ligands with SMAC mimetics for enhanced anticancer activity. The study does mention in vitro experiments using various ovarian cancer cell lines to demonstrate the effectiveness of their proposed conjugate strategy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。